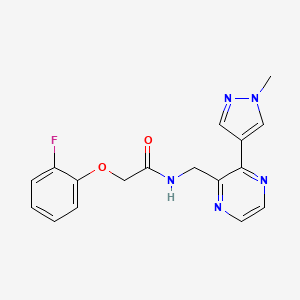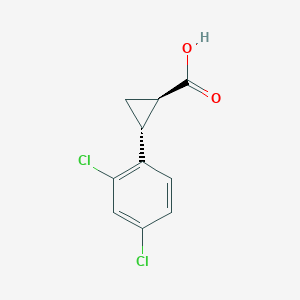
2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-fluorophenoxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide" is a structurally complex molecule that is related to various research areas, including flavoring substances, pharmaceuticals, and chemical synthesis. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their properties and potential applications.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves coupling reactions and the use of primary compounds as starting materials. For instance, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as a primary compound . Similarly, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques like X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) calculations . The geometrical parameters obtained from these studies are in agreement with the XRD data, indicating the reliability of the methods used. The stability of the molecules has been analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their HOMO and LUMO analysis, which determines the charge transfer within the molecule . Additionally, the molecular electrostatic potential has been studied to understand the interaction of the molecules with other chemical entities. The first hyperpolarizability of these compounds has also been calculated to assess their potential role in nonlinear optics .
Physical and Chemical Properties Analysis
The physicochemical properties of related compounds have been characterized by various analytical techniques, including elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis . The influence of these properties on the absorption and bioavailability of pharmaceutical compounds has been studied, with findings suggesting that absorption can be dependent on particle surface area and independent of crystal forms . The solubility and permeability of these compounds are critical factors in their classification within the Biopharmaceutics Classification System .
Case Studies
While the provided papers do not include case studies on the exact compound, they do offer insights into the potential applications of structurally related compounds. For example, certain acetamide derivatives have been synthesized and tested for their anticancer activity, with one compound showing appreciable growth inhibition against various cancer cell lines . Additionally, the safety of a flavoring substance structurally similar to the compound of interest has been evaluated, with no adverse effects observed at certain doses, suggesting a margin of safety for its use as a flavoring agent .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have shown their utility in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, indicating potential applications in developing novel antioxidants or therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Antipsychotic Agents
Research on derivatives such as 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide has shown antipsychotic-like profiles in behavioral animal tests. These findings suggest that structural analogs could be explored for their potential as novel antipsychotic drugs, offering alternatives to traditional treatments that often come with significant side effects (Wise et al., 1987).
Flavoring Substances
Compounds within the same chemical family have been evaluated as flavoring substances, such as 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide. This particular evaluation indicates potential applications in food science, especially in enhancing or modifying the flavor profiles of food and beverage products without safety concerns (Younes et al., 2018).
Anti-Inflammatory Activity
Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have been synthesized and shown to possess anti-inflammatory activity. This suggests that compounds with similar structural features could be valuable in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Cooling Compounds
A novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, has undergone toxicological evaluation for use in food and beverage applications. Its safety profile and rapid metabolic conversion suggest its potential use as a novel sensory modifier, enhancing the consumer experience in various products (Karanewsky et al., 2015).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-23-10-12(8-22-23)17-14(19-6-7-20-17)9-21-16(24)11-25-15-5-3-2-4-13(15)18/h2-8,10H,9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMJKGHNSIKVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2541450.png)


![N-(benzo[d]thiazol-2-yl)-2-((4-(3-chlorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2541455.png)
![N-[(2-Morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2541460.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2541461.png)
![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2541462.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2541464.png)
![N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2541466.png)
![7-Chloro-1-(2-fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541467.png)